![molecular formula C11H16ClNS B7579312 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, the focus of
Mécanisme D'action
The mechanism of action of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine involves its ability to bind to the serotonin transporter and inhibit the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which is associated with improved mood and reduced anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Research studies have shown that this compound has a significant impact on the levels of neurotransmitters in the brain, particularly serotonin. Additionally, it has been found to have a positive effect on mood and anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations of using this compound is its psychoactive properties, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine. One potential direction is the development of more selective compounds that target specific serotonin receptors. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications. Its high affinity for the serotonin transporter makes it a useful tool for studying the role of serotonin in the brain. Further research is needed to explore its potential therapeutic applications and to develop more selective compounds that target specific serotonin receptors.
Méthodes De Synthèse
The synthesis of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine involves the reaction of 3-chlorobenzyl chloride with butanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure form of the compound. This synthesis method has been reported in several research studies and has been found to be effective in producing high yields of this compound.
Applications De Recherche Scientifique
The scientific research application of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine has been explored in several studies. One of the primary applications of this compound is in the field of neuroscience. Research studies have shown that this compound has a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS/c1-9(5-6-13)14-8-10-3-2-4-11(12)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPQTWFIZLWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)SCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)
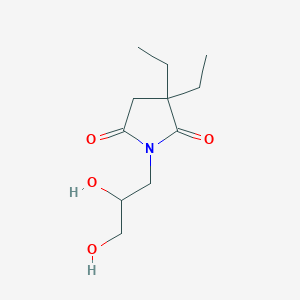
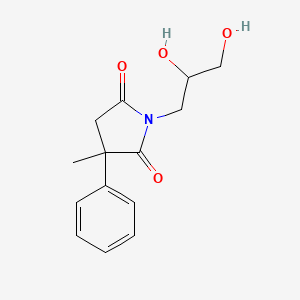
![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
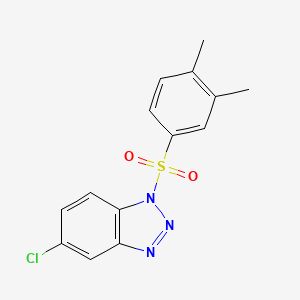
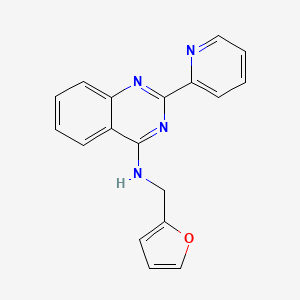
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)
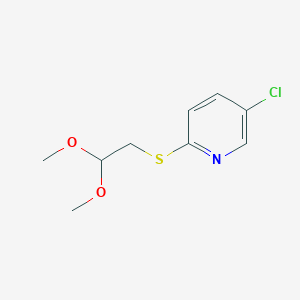

![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)
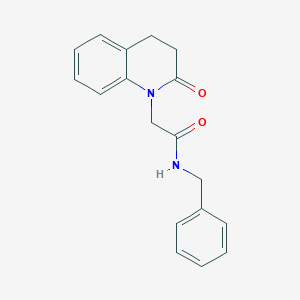
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)